molecular formula C21H22N4O3 B14967882 N-methyl-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-methyl-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B14967882
M. Wt: 378.4 g/mol
InChI Key: LKOLQOVZXWGFMV-UHFFFAOYSA-N
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Description

N-METHYL-N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a carbamoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using a methylphenyl ketone and an acid chloride.

    Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-METHYL-N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound’s interactions with biological molecules are explored to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)ACETAMIDE
  • N-METHYL-N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)BUTANAMIDE

Uniqueness

The uniqueness of N-METHYL-N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)PROPANAMIDE lies in its specific structural features, such as the quinoxaline core and the combination of functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-methyl-N-[4-[2-(4-methylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]propanamide

InChI

InChI=1S/C21H22N4O3/c1-4-19(27)24(3)20-21(28)25(17-8-6-5-7-16(17)23-20)13-18(26)22-15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3,(H,22,26)

InChI Key

LKOLQOVZXWGFMV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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